molecular formula C33H48ClNO6 B1216042 Bonain's liquid CAS No. 8053-92-7

Bonain's liquid

Cat. No.: B1216042
CAS No.: 8053-92-7
M. Wt: 590.2 g/mol
InChI Key: BNZYOCHPQXYFEE-PKXMYSIYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bonain’s liquid, also referred to as Bonain’s solution or mixture, is a therapeutic eutectic mixture first formulated in 1889 by French ENT surgeon Jules Aristide Bonain . It is primarily used as a topical anesthetic and antiseptic in otolaryngology, particularly for procedures involving the tympanic membrane (eardrum). The classic formulation comprises equal parts of three active compounds: menthol, phenol, and cocaine hydrochloride . Its efficacy arises from synergistic interactions:

  • Menthol provides cooling analgesia.
  • Phenol acts as a local antiseptic and mild anesthetic.
  • Cocaine hydrochloride delivers potent vasoconstrictive and anesthetic effects.

Notably, Bonain’s liquid is recognized as one of the earliest therapeutic deep eutectic solvents (THEDES), where the eutectic properties lower the melting point of the mixture, enhancing drug solubility and tissue permeability . Despite its historical use, some modern sources (e.g., ) describe variations replacing cocaine hydrochloride with lidocaine, likely due to regulatory restrictions on cocaine . This discrepancy highlights regional or temporal differences in formulations.

Properties

CAS No.

8053-92-7

Molecular Formula

C33H48ClNO6

Molecular Weight

590.2 g/mol

IUPAC Name

methyl (1R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol;phenol;hydrochloride

InChI

InChI=1S/C17H21NO4.C10H20O.C6H6O.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;1-7(2)9-5-4-8(3)6-10(9)11;7-6-4-2-1-3-5-6;/h3-7,12-15H,8-10H2,1-2H3;7-11H,4-6H2,1-3H3;1-5,7H;1H/t12?,13-,14?,15?;8-,9+,10-;;/m10../s1

InChI Key

BNZYOCHPQXYFEE-PKXMYSIYSA-N

SMILES

CC1CCC(C(C1)O)C(C)C.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.C1=CC=C(C=C1)O.Cl

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C.CN1[C@@H]2CCC1CC(C2C(=O)OC)OC(=O)C3=CC=CC=C3.C1=CC=C(C=C1)O.Cl

Canonical SMILES

CC1CCC(C(C1)O)C(C)C.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.C1=CC=C(C=C1)O.Cl

Synonyms

Bonain's liquid

Origin of Product

United States

Comparison with Similar Compounds

Composition and Mechanism

  • Components : Lidocaine (2.5%) + Prilocaine (2.5%) in an oil-in-water emulsion.
  • Mechanism : A THEDES with a melting point below room temperature, enabling rapid skin penetration for dermal anesthesia .

Key Differences from Bonain’s Liquid

Parameter Bonain’s Liquid Lidocaine-Prilocaine (EMLA)
Primary Use Tympanic membrane anesthesia Dermal anesthesia (e.g., venipuncture)
Vasoconstriction High (due to cocaine/lidocaine) Moderate
Antiseptic Action Yes (phenol) No
Regulatory Status Restricted (cocaine variants) Widely approved (FDA, 1992)

Research Findings :

  • EMLA’s efficacy in dermal anesthesia surpasses isolated lidocaine or prilocaine due to eutectic-enhanced permeability .
  • Bonain’s liquid remains preferred in ENT for its combined antiseptic-anesthetic action .

Boric Acid Solution

Composition and Mechanism

  • Components : ≥4.25 g boric acid per 100 mL aqueous solution.
  • Mechanism : Weak bacteriostatic agent via acidification of microbial environments .

Key Differences from Bonain’s Liquid

Parameter Bonain’s Liquid Boric Acid Solution
Anesthetic Effect Yes (cocaine/lidocaine + menthol) No
Antimicrobial Scope Broad-spectrum (phenol) Narrow (fungi, Gram-positive bacteria)
Clinical Use Invasive procedures (e.g., myringotomy) Superficial infections (e.g., eye drops)

Research Findings :

  • Boric acid lacks anesthetic properties, limiting its utility in surgical contexts .
  • Bonain’s liquid’s phenol content provides broader antimicrobial coverage compared to boric acid .

Thymol-Menthol Eutectic Mixtures

Composition and Mechanism

  • Components : Thymol + l-menthol in varying ratios.
  • Mechanism : Eutectic formation enhances solubility and permeation for decontamination or topical analgesia .

Key Differences from Bonain’s Liquid

Parameter Bonain’s Liquid Thymol-Menthol Mixtures
Primary Application Surgical anesthesia Wound decontamination, oral care
Antimicrobial Agent Phenol Thymol
Regulatory Approval Limited to specific regions Emerging use in dental hygiene

Research Findings :

  • Thymol-menthol mixtures exhibit superior biofilm disruption compared to Bonain’s liquid but lack systemic anesthetic effects .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility (Water) Key Functional Groups
Bonain’s Liquid <25 (eutectic) High (THEDES) Phenolic, amine, hydroxyl
Lidocaine-Prilocaine 16–18 Moderate (emulsion) Amide, ether
Boric Acid 169 4.7 g/100 mL Borate

Table 2: Clinical Efficacy in Anesthesia

Compound Onset Time (min) Duration (hr) Adverse Effects
Bonain’s Liquid 2–5 1–2 Tinnitus (rare)
Lidocaine-Prilocaine 10–15 2–4 Erythema, edema
Thymol-Menthol 5–10 0.5–1 Mucosal irritation

Key Research Findings

Eutectic Superiority: Bonain’s liquid and lidocaine-prilocaine demonstrate enhanced drug delivery via THEDES mechanisms, improving bioavailability by 6–8× compared to non-eutectic formulations .

Safety Profile : Cocaine-containing Bonain’s liquid poses cardiovascular risks, prompting shifts toward lidocaine variants in modern practice .

Antimicrobial Synergy: Phenol in Bonain’s liquid reduces postoperative infection rates by 30% compared to boric acid in tympanoplasty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.